4-Ethyl-2-fluoro-1,1'-biphenyl
Overview
Description
4-Ethyl-2-fluoro-1,1’-biphenyl is an organic compound . It is also known as Flurbiprofen EP Impurity . It appears as a colorless crystal or white powder .
Synthesis Analysis
The synthesis of compounds similar to 4-Ethyl-2-fluoro-1,1’-biphenyl has been reported in the literature . For instance, (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was obtained for the first time from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen in one step .Molecular Structure Analysis
The molecular formula of 4-Ethyl-2-fluoro-1,1’-biphenyl is C14H13F . Its molecular weight is 200.25 g/mol .Physical And Chemical Properties Analysis
4-Ethyl-2-fluoro-1,1’-biphenyl is a crystalline solid that is white to light brown in color. It is insoluble in water but soluble in organic solvents such as acetone, chloroform, and ethyl acetate.Scientific Research Applications
Structural Determination and Synthesis
Synthesis and Structural Analysis : A study by Gündoğdu et al. (2017) focused on the synthesis of two novel compounds, designed as cytotoxic agents, which include structural analogs of 4-Ethyl-2-fluoro-1,1'-biphenyl. These compounds were characterized through various spectroscopic methods and X-ray powder diffraction, providing insight into their potential applications in drug development and materials science (Gündoğdu et al., 2017).
Optical Properties in the Terahertz Range : Chodorow et al. (2013) investigated the optical properties of fluoro-substituted biphenyls, revealing their birefringence, refractive indices, and absorption coefficients in the terahertz (THz) range. This study underscores the potential of fluorinated biphenyls in developing advanced optical materials (Chodorow et al., 2013).
Materials Science Applications
Liquid Crystal Properties : Research on but-3-enyl-based fluorinated biphenyl liquid crystals by Jiang et al. (2012) highlighted their promising nematic mesophase characteristics, low melting points, and high clearing points, indicating their suitability for liquid crystal display (LCD) mixtures (Jiang et al., 2012).
Catalytic Fluorination : A study by Kita et al. (2019) presented the use of supported silver catalysts for benzylic C-H fluorination, demonstrating an efficient method for synthesizing fluoromethylarenes, crucial for creating oxygen mimics in various molecular structures. This process highlights the importance of fluorination techniques in synthetic chemistry and materials science (Kita et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-2-fluoro-1-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBUSPQBSWYLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363423 | |
Record name | 4-ethyl-2-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-fluoro-1,1'-biphenyl | |
CAS RN |
55258-76-9 | |
Record name | 4-ethyl-2-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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